![molecular formula C34H30O15 B591284 1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid CAS No. 1073897-80-9](/img/structure/B591284.png)
1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes three (E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl groups attached to a 4-hydroxycyclohexane-1-carboxylic acid core . Further analysis would require more specific data or computational modeling .Physical And Chemical Properties Analysis
This compound has a complex structure with multiple functional groups, contributing to its physical and chemical properties. It has a high molecular weight (around 678.593 Da) and contains 15 hydrogen bond acceptors and 8 hydrogen bond donors . More specific physical and chemical properties would require experimental determination .科学的研究の応用
Antioxidant Properties and Mechanism of Action
Studies have shown that hydroxycinnamic acids (HCAs), which share a phenolic structure similar to the query compound, possess significant antioxidant properties. The antioxidant activity of these compounds is attributed to their structural characteristics, such as the presence of an unsaturated bond on the side chain and the hydroxy groups on the aromatic ring. These features are essential for neutralizing free radicals and protecting against oxidative stress, suggesting that our compound of interest could potentially exhibit similar antioxidant capabilities due to its structural features (Razzaghi-Asl et al., 2013).
Biotechnological and Industrial Applications
The synthesis and applications of phosphonic acids, as highlighted in a review by Sevrain et al. (2017), demonstrate the versatility of compounds with specific functional groups for various industrial applications, including as bioactive agents, in bone targeting, and for the design of supramolecular materials. Given the complex structure of the specified compound, similar applications could be explored, especially in the context of its potential bioactive properties or as a precursor for specialized materials (Sevrain et al., 2017).
Role in Synthesis of Polyfunctional Heteroaromatics
Research into the synthesis of novel functionalized heteroaromatic compounds reveals the potential for complex organic compounds, similar to the specified compound, to undergo unique rearrangements and form new structures. This ability to participate in novel rearrangements could be indicative of the potential synthetic utility of the compound , leading to the discovery of new molecules with significant biological or industrial applications (Moustafa et al., 2017).
Application in Lignin Model Compound Acidolysis
The study of the acidolysis mechanism of lignin model compounds provides insight into the potential of phenolic compounds, similar to our compound of interest, in the breakdown and valorization of lignin into valuable chemical feedstocks. The specific reactivity and pathways involved in the acidolysis of these compounds could inform applications in biomass conversion and renewable resource utilization (Yokoyama, 2015).
Safety And Hazards
特性
IUPAC Name |
1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(33(45)46,49-31(43)12-6-20-3-9-23(37)26(40)15-20)17-28(32(27)44)48-30(42)11-5-19-2-8-22(36)25(39)14-19/h1-15,27-28,32,35-40,44H,16-17H2,(H,45,46)/b10-4+,11-5+,12-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKVJEAKVWAQTA-ZDLWVMOESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC(C(C1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(OC(=O)/C=C/C4=CC(=C(C=C4)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


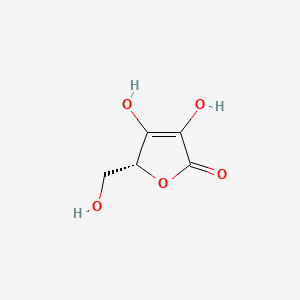
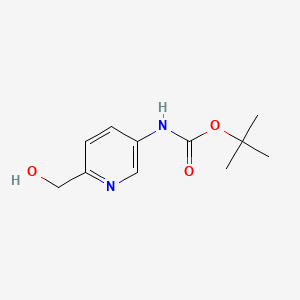
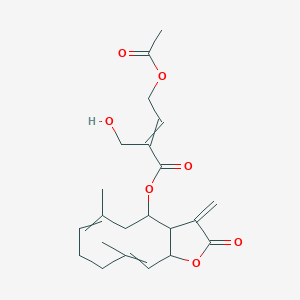
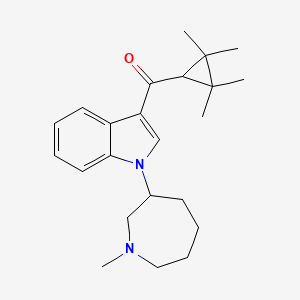
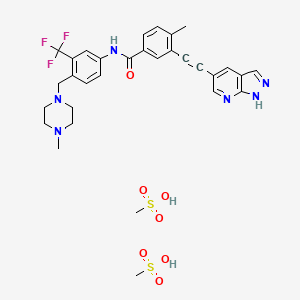
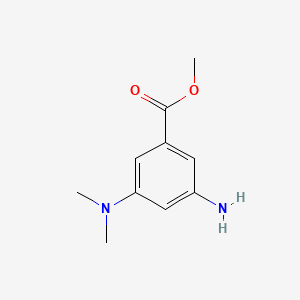
![Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine](/img/structure/B591216.png)
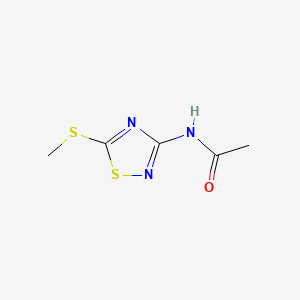
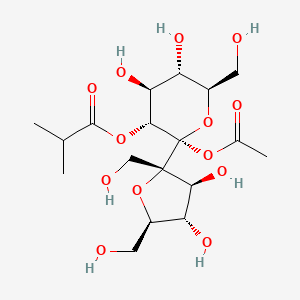
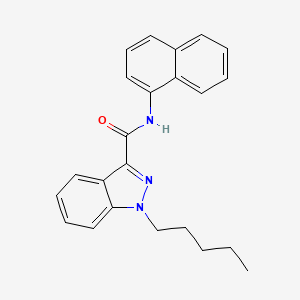
![2H-[1,3]thiazolo[5,4-h][1]benzazepine](/img/structure/B591224.png)